molecular formula C20H20N4O2S2 B2458316 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-29-4

3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2458316
CAS No.: 392292-29-4
M. Wt: 412.53
InChI Key: YLJMLJIVAQUJOZ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dimethyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-5-4-6-16(9-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJMLJIVAQUJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the thiadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its complex structure includes a thiadiazole ring and various functional groups, which contribute to its biological effects.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is C18H16N4O2S2C_{18}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of approximately 384.47 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its purity and identity .

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, a study evaluated various thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated that certain derivatives exhibited cytotoxic activities comparable to established chemotherapeutics like cisplatin. Specifically, compounds with similar structural features to 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed promising IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The presence of the thiadiazole ring enhances lipophilicity, which may improve tissue permeability and bioavailability . Detailed studies are required to elucidate the exact molecular interactions involved.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide against other similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3,5-Dimethoxy-N-(5-(2-(m-tolylamino)-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl)benzamideContains methoxy groupsAnticancer propertiesMethoxy substitution enhances solubility
2-Amino-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamideLacks methyl substitutionsAntimicrobial activitySimpler structure may limit versatility
4-Methyl-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamideMethyl substitution on benzamideAntifungal propertiesDifferent methyl positioning affects activity

This table illustrates how the unique combination of methyl groups and specific substitutions in 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may contribute to its enhanced biological activity compared to structurally similar compounds .

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives. For example:

  • Study on Anticancer Activity : A series of novel thiadiazole derivatives were synthesized and screened for their anticancer properties against various cell lines. Among these derivatives, one compound demonstrated an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells .
  • Evaluation of Cytotoxicity : Another study investigated the cytotoxic effects of different thiadiazole derivatives on HeLa cells (cervical cancer). The results indicated that certain structural modifications significantly increased cytotoxicity .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole moieties exhibit a range of biological activities. The specific activities associated with 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. This is crucial in the development of new antibiotics to combat resistant pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve targeting specific enzymes essential for DNA synthesis, similar to other thiadiazole derivatives that have been shown to inhibit thymidylate synthase (TS), an important enzyme in cancer cell metabolism .

Case Studies

  • Antimicrobial Studies : In vitro studies have shown that derivatives of thiadiazoles exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been evaluated using the turbidimetric method demonstrating effective inhibition against various pathogens .
  • Anticancer Research : A study focusing on the anticancer properties of thiadiazole derivatives reported that compounds with structural similarities to 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide displayed significant cytotoxicity against human breast adenocarcinoma cell lines (MCF7). The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment .

Future Research Directions

The promising biological activities of 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggest several avenues for future research:

  • Mechanistic Studies : Further investigation into the precise mechanisms by which this compound exerts its antimicrobial and anticancer effects is warranted.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound will be crucial for potential therapeutic applications.
  • Structural Modifications : Exploring modifications to enhance selectivity and potency against specific targets could lead to the development of more effective therapeutic agents.

Preparation Methods

Conventional Thermal Cyclization Route

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
Reaction of thiosemicarbazide with CS₂ in acidic ethanol (HCl, 78°C, 6 hr) yields the thiadiazolethione intermediate (87% yield). Subsequent aminolysis with ethylenediamine introduces the primary amine group (Table 1).

Step 2: Thioether Formation
Coupling the thiol group with 2-chloro-N-(m-tolyl)acetamide (K₂CO₃, DMF, 60°C, 4 hr) installs the side chain (72% yield). Critical parameters:

  • pH control (7.5-8.2) to prevent thiol oxidation
  • Strict exclusion of transition metals to avoid disulfide byproducts

Step 3: Benzamide Coupling
Activation of 3,4-dimethylbenzoic acid with HATU/DIPEA enables amide bond formation with the thiadiazole amine (CH₂Cl₂, rt, 12 hr). Yield correlates with electronic effects:

Substituent Yield (%) Reaction Time (hr)
3,4-Dimethyl 68 12
4-Nitro 41 18
3-Methoxy 55 15

Microwave-Assisted Optimization

Adapting methods from PMC6152631, microwave irradiation (150W, 100°C) accelerates key steps:

  • Thiadiazole cyclization : 15 min vs. 6 hr thermal
  • Benzamide coupling : 20 min vs. 12 hr

Comparative performance:

Parameter Thermal Microwave
Total yield 58% 82%
Purity (HPLC) 91% 96%
Energy consumption 18.4 MJ/g 4.2 MJ/g

Critical Process Optimization Strategies

Solvent Effects on Cyclization

Screening polar aprotic solvents revealed DMF optimal for thiadiazole ring closure (Table 2):

Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 87 3
DMSO 46.7 79 8
NMP 32.2 84 5
THF 7.5 61 22

Catalytic Enhancements

Vanadium haloperoxidases (V-HPO) from PMC6152631 enable oxidative sulfur coupling:

  • 0.5 mol% V-HPO
  • H₂O₂ as terminal oxidant
  • 67% yield at 25°C vs. 58% thermal at 80°C

Advanced Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, NH)
  • δ 7.89 (d, J=8.2 Hz, 2H, Ar-H)
  • δ 3.74 (s, 2H, SCH₂)
  • δ 2.31 (s, 6H, CH₃)

FT-IR (KBr):

  • 3275 cm⁻¹ (N-H stretch)
  • 1660 cm⁻¹ (C=O amide I)
  • 1540 cm⁻¹ (C=N thiadiazole)

Purity Assessment

HPLC method validation (USP <621>):

  • Column: C18, 5μm, 250×4.6mm
  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention time: 8.72 min
  • LOD: 0.02 μg/mL

Scalability and Industrial Considerations

Adapting the WO2020208511A1 protocol for kilogram-scale production:

Parameter Lab Scale Pilot Plant
Batch size 50 g 12 kg
Cycle time 48 hr 56 hr
Yield 76% 68%
Purity 98.5% 95.2%

Key challenges:

  • Exothermic control during thioether formation (ΔT >40°C)
  • Filtration difficulties with thiadiazole precipitates
  • Residual DMF removal below ICH Q3C limits

Emerging Methodologies

Enzymatic Sulfur Activation

Applying PMC6152631 biocatalysts:

  • V-HPO enzyme (5 U/mg)
  • 0.1M phosphate buffer, pH 6.8
  • 30°C, 24 hr
  • 67% yield with 99% regioselectivity

Continuous Flow Systems

Microreactor design enhances:

  • Heat transfer (Δt <1s)
  • Mixing efficiency (Re >2000)
  • 92% conversion in 8 min residence time

Q & A

Q. What synthetic protocols are recommended for preparing 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how is purity validated?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Intermediate preparation : Formation of the thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Thioether linkage : Coupling the thiadiazol-2-amine with 2-(m-tolylamino)ethyl thiol using a base (e.g., K₂CO₃) in DMF at 60–80°C .

Benzamide conjugation : Reacting the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a coupling agent like DCC/DMAP .

  • Purity Validation :
  • TLC : Monitor reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1) .
  • Melting Point : Determine uncorrected melting points in open capillary tubes (data consistency with literature is critical) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 2.3–2.5 ppm for methyl groups) and IR (C=O stretch ~1680 cm⁻¹) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR identifies proton environments (e.g., m-tolylamino NH at δ 9.5–10.5 ppm; thiadiazole protons at δ 7.8–8.2 ppm) .
  • ¹³C NMR confirms carbonyl (C=O at ~165–170 ppm) and thiadiazole ring carbons .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₁N₅O₂S₂) .
  • X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., dihedral angles between benzamide and thiadiazole rings) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening :
  • Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • pH-dependent activity noted in thiadiazole derivatives (optimize testing at pH 6.5–7.5) .
  • Antioxidant Assays :
  • DPPH radical scavenging and FRAP assays to assess redox potential .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict molecular stability and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup :
  • Optimize geometry using B3LYP/SDD basis set .
  • Analyze bond angles (e.g., C1-C2-C3 = 121.4°, C3-C4-C5 = 105.4°) and dihedral angles to assess planarity .
  • Reactivity Insights :
  • Frontier molecular orbitals (HOMO-LUMO gap) predict electrophilic/nucleophilic sites.
  • Compare computed IR spectra with experimental data to validate vibrational modes .

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

  • Methodological Answer :
  • Case Study :
  • If DFT predicts a planar thiadiazole ring but X-ray shows slight distortion (~5° dihedral), consider solvent effects or crystal packing forces .
  • Strategies :
  • Perform molecular dynamics simulations to model solvent interactions.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) in the crystal lattice .

Q. What structure-activity relationship (SAR) trends are observed with modifications to the thiadiazole or benzamide moieties?

  • Methodological Answer :
  • Key Modifications :
PositionModificationBioactivity Impact
Thiadiazole-2-ylReplacement with triazoleReduced antimicrobial activity
Benzamide-3,4-dimethylSubstituent size increase (e.g., ethyl → isopropyl)Enhanced lipophilicity and cytotoxicity
  • Method : Synthesize analogs via combinatorial chemistry and compare IC₅₀ values in dose-response assays .

Q. What challenges arise in achieving regioselectivity during thioether bond formation?

  • Methodological Answer :
  • Competing Pathways :
  • Thiol group may attack alternative electrophilic sites (e.g., carbonyl instead of thiadiazole-S).
  • Mitigation :
  • Use protective groups (e.g., Boc for amines) during coupling .
  • Optimize reaction temperature (60–80°C) and solvent polarity (DMF > THF) to favor S-alkylation .

Q. How does X-ray crystallography elucidate intermolecular interactions influencing solid-state properties?

  • Methodological Answer :
  • Key Findings :
  • Hydrogen bonds between NH (m-tolylamino) and carbonyl O stabilize dimeric structures .
  • π-π stacking (3.5–4.0 Å) between benzamide rings enhances crystal packing .
  • Application : Use Cambridge Structural Database (CSD) to compare with similar thiadiazole derivatives .

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